molecular formula C18H20FNO2 B4724372 2-(4-fluorophenoxy)-N-mesitylpropanamide

2-(4-fluorophenoxy)-N-mesitylpropanamide

Cat. No.: B4724372
M. Wt: 301.4 g/mol
InChI Key: NNQSLYIWIHGVEA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-mesitylpropanamide is a synthetic organic compound characterized by a propanamide backbone with two distinct substituents:

  • 4-Fluorophenoxy group: A phenoxy moiety substituted with a fluorine atom at the para position, contributing to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Mesityl group (2,4,6-trimethylphenyl): A bulky aromatic substituent on the amide nitrogen, which introduces steric hindrance and may influence binding affinity in biological systems.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric effects are critical.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-11-9-12(2)17(13(3)10-11)20-18(21)14(4)22-16-7-5-15(19)6-8-16/h5-10,14H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQSLYIWIHGVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural features and differences among related compounds:

Compound Name Amide Nitrogen Substituent Phenoxy/Phenyl Substituent Notable Functional Groups Key References
2-(4-Fluorophenoxy)-N-mesitylpropanamide (Target) Mesityl (2,4,6-trimethylphenyl) 4-Fluorophenoxy Fluorine, trimethylphenyl -
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide 4-Fluorophenylmethyl 4-Methylphenoxy Fluorine, methylphenoxy
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Phenyl 4-Chloro-2-methylphenoxy Chlorine, methylphenoxy
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl (N-methyl) 4-Hydroxyphenoxy Hydroxyl, fluorine
N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide 4-Methylphenyloxamoyl None (oxamoyl bridge) Oxamoyl, methylphenyl
Key Observations:

The oxamoyl group in introduces a polar bridge, likely reducing lipophilicity compared to aromatic substituents.

Steric Effects: The mesityl group in the target compound provides significant steric bulk, which may hinder binding to flat active sites but improve selectivity for specific targets. Smaller substituents (e.g., methylphenoxy in ) may allow broader conformational flexibility.

Biological Implications :

  • The hydroxyl group in could facilitate hydrogen bonding with target proteins but may also increase susceptibility to oxidative metabolism.
  • The chloro substituent in is associated with higher toxicity risks, as indicated by its Safety Data Sheet (SDS) warnings .
Physicochemical Data:
Property Target Compound N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide
Molecular Formula C₁₈H₁₉FNO₂ (hypothetical) C₁₇H₁₈FNO₂ C₁₆H₁₅ClNO₂
Molecular Weight ~300.3 g/mol 295.3 g/mol 288.8 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0 ~3.2
Metabolic Stability High (fluorine substitution) Moderate Low (chlorine may form reactive metabolites)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluorophenoxy)-N-mesitylpropanamide
Reactant of Route 2
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2-(4-fluorophenoxy)-N-mesitylpropanamide

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